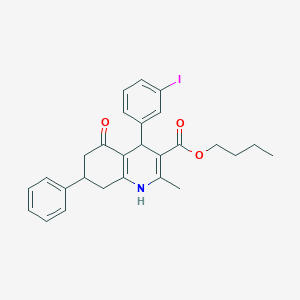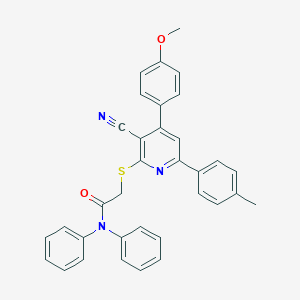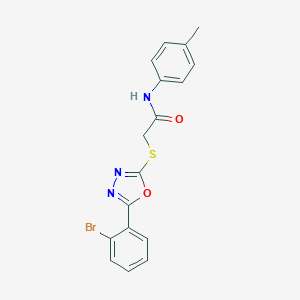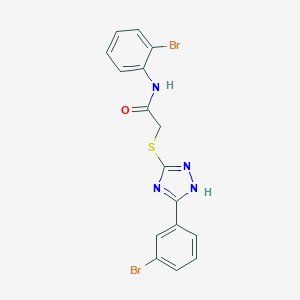![molecular formula C22H20Cl2N2OS2 B409259 N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide CAS No. 332176-08-6](/img/structure/B409259.png)
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. This can be achieved by reacting a suitable precursor, such as 2-bromo-1-(tert-butyl)-4,5,6,7-tetrahydrobenzothiophene, with a thiol reagent under basic conditions.
Introduction of Cyano and Dichloro Groups: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide. The dichloro groups can be incorporated through halogenation reactions using reagents such as chlorine gas or N-chlorosuccinimide.
Amidation Reaction: The final step involves the formation of the carboxamide functional group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine, such as 3,6-dichloro-1-benzothiophene-2-carboxylic acid chloride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or reduce other functional groups. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace functional groups. Reagents like sodium hydroxide or halogenating agents can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium, halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used in the design of new drugs or therapeutic agents.
Medicine: Explored for its potential use in pharmaceuticals. It may act as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with unique properties. It can be incorporated into polymers, coatings, or other industrial products.
作用機序
The mechanism of action of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to elicit a biological response.
類似化合物との比較
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
N-(4-cyano-3,5-dichlorophenyl)-2-(methylthio)benzothiophene-3-carboxamide: Similar in structure but with different functional groups, leading to variations in chemical properties and applications.
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chlorobenzamide: Differing by the presence of a single chlorine atom, which can affect its reactivity and biological activity.
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,6-dibromo-1-benzothiophene-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
332176-08-6 |
|---|---|
分子式 |
C22H20Cl2N2OS2 |
分子量 |
463.4g/mol |
IUPAC名 |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N2OS2/c1-22(2,3)11-4-6-13-15(10-25)21(29-16(13)8-11)26-20(27)19-18(24)14-7-5-12(23)9-17(14)28-19/h5,7,9,11H,4,6,8H2,1-3H3,(H,26,27) |
InChIキー |
MTGDGUCYEVGMIP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(3-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409178.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B409184.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B409186.png)
![3-amino-N-(3,5-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409187.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409188.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B409189.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B409192.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B409194.png)

![Ethyl 2-{[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]sulfanyl}propanoate](/img/structure/B409197.png)

